NF864
Description
This compound is a highly sulfonated aromatic polymer characterized by a central benzoyl core substituted with carbamoyl-linked naphthalene trisulfonate groups. Its structure features:
- Dodecasodium counterions for charge balance due to 12 sulfonate groups.
- Three trisulfonated naphthalene moieties connected via carbamoyl and benzoyl linkages, enhancing hydrophilicity and electrostatic interactions.
The compound’s high sulfonation density distinguishes it from simpler aromatic sulfonates, conferring exceptional solubility in polar solvents and stability under aqueous conditions .
Properties
Molecular Formula |
C57H28N6Na12O41S12 |
|---|---|
Molecular Weight |
2113.5 g/mol |
IUPAC Name |
dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C57H40N6O41S12.12Na/c64-53(60-37-1-5-41(109(81,82)83)33-15-29(105(69,70)71)19-45(49(33)37)113(93,94)95)23-9-24(54(65)61-38-2-6-42(110(84,85)86)34-16-30(106(72,73)74)20-46(50(34)38)114(96,97)98)12-27(11-23)58-57(68)59-28-13-25(55(66)62-39-3-7-43(111(87,88)89)35-17-31(107(75,76)77)21-47(51(35)39)115(99,100)101)10-26(14-28)56(67)63-40-4-8-44(112(90,91)92)36-18-32(108(78,79)80)22-48(52(36)40)116(102,103)104;;;;;;;;;;;;/h1-22H,(H,60,64)(H,61,65)(H,62,66)(H,63,67)(H2,58,59,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H,99,100,101)(H,102,103,104);;;;;;;;;;;;/q;12*+1/p-12 |
InChI Key |
QLHDADKUXDREFV-UHFFFAOYSA-B |
Canonical SMILES |
C1=CC(=C2C=C(C=C(C2=C1NC(=O)C3=CC(=CC(=C3)NC(=O)NC4=CC(=CC(=C4)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC9=C1C(=CC(=CC1=C(C=C9)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Suramin and Derivatives
Suramin (8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid) shares:
- Trisulfonated naphthalene units and carbamoyl/benzoyl linkages.
- High molecular weight (>1,400 Da) and polyanionic character.
Key Differences :
- Suramin has fewer sulfonate groups (6 vs. 12) and a linear topology , reducing its solubility compared to the target compound.
- Biological Activity: Suramin is a well-known P2X3 receptor antagonist, while the target compound’s bioactivity remains uncharacterized .
Computational Similarity Analysis
Using Tanimoto coefficients and Morgan fingerprints ():
- The target compound shares <50% similarity with suramin due to divergent branching and sulfonation patterns.
- Closest analogs (e.g., Compound 18) achieve ~65% similarity, driven by shared carbamoyl-naphthalene motifs .
Activity Cliffs: Despite structural similarities, minor substitutions (e.g., thiophene vs. benzoyl in Compound 21) drastically alter physicochemical properties, underscoring the need for targeted optimization .
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